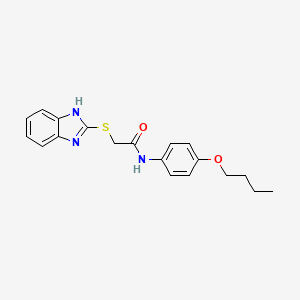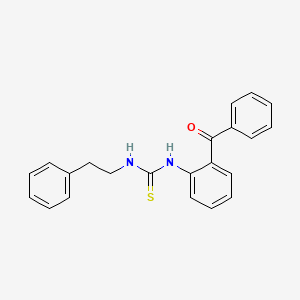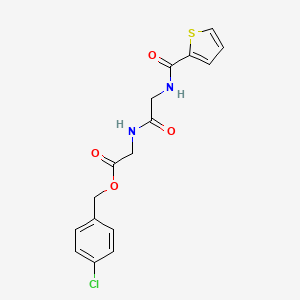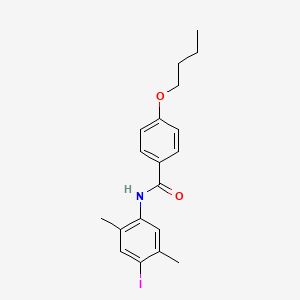![molecular formula C21H25N3O6S B4614260 N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide, involves complex chemical reactions that yield potent biological activities. For instance, Kato et al. (1992) discussed the synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting the gastrokinetic activity of these compounds in vivo (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives plays a crucial role in their biological activity. The arrangement of substituents around the benzamide core influences the compound's interaction with biological targets. The study by Hayun et al. (2012) on the synthesis of a related compound provides insights into the structural requirements for achieving desired biological effects, underlining the importance of specific functional groups in these molecules (Hayun et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide, depends on the nature of their substituents. These compounds participate in various chemical reactions that modify their structure and enhance their biological activity. A relevant study by Liu et al. (2015) explored the reactions of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines, yielding products with potential biological activities, demonstrating the diverse chemical properties of benzamide derivatives (Liu et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are critical for their formulation and therapeutic efficacy. Yanagi et al. (2000) investigated two polymorphs of a benzamide compound, revealing differences in their thermal behavior and stability. Such studies are essential for understanding how the physical properties of these compounds affect their performance in biological systems (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, dictate their interactions with biological targets. The study by Ife et al. (1989) on benzimidazole sulfoxide derivatives highlights the importance of controlling the basicity of the pyridine ring for achieving high potency and stability, which is relevant to the chemical behavior of N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide (Ife et al., 1989).
Aplicaciones Científicas De Investigación
Transformation and Excretion in Biological Systems
The study by Arita et al. (1970) explored the transformation of metoclopramide, a compound with structural similarities, in rabbits. This research can inform on the metabolic pathways and transformation products of related compounds, which is crucial for understanding their behavior in biological systems and potential applications in drug development or toxicological studies (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Synthesis and Characterization for Biological Screening
Fatima et al. (2013) synthesized and characterized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds, demonstrating their potential as acetylcholinesterase inhibitors. This study highlights the synthetic routes and biological activity screening of sulfonamide derivatives, which could be applied to similar compounds for discovering new biological activities or therapeutic agents (Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Enzyme Inhibition for Therapeutic Targets
Tuğrak et al. (2020) investigated sulfonamide and benzamide pharmacophores for their inhibitory potencies against acetylcholinesterase and carbonic anhydrases. The study suggests the relevance of these functional groups in designing inhibitors for enzymes of therapeutic interest, which could be extrapolated to the study compound's potential applications in targeted enzyme inhibition (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Advanced Materials and Chemical Synthesis
Veld, Dijkstra, & Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups, offering a pathway to creating materials with specific chemical functionalities for applications in biodegradable polymers and advanced materials engineering. This research underscores the versatility of amide and sulfonamide groups in material science (Veld, Dijkstra, & Feijen, 1992).
Propiedades
IUPAC Name |
N-ethyl-2-methoxy-5-[[2-(morpholine-4-carbonyl)phenyl]sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-3-22-20(25)17-14-15(8-9-19(17)29-2)31(27,28)23-18-7-5-4-6-16(18)21(26)24-10-12-30-13-11-24/h4-9,14,23H,3,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZZJHUQICMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)
![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)
![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

